molecular formula C26H26N2OS2 B2358785 N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-tert-butylbenzamide CAS No. 307510-79-8

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-tert-butylbenzamide

Cat. No.: B2358785
CAS No.: 307510-79-8
M. Wt: 446.63
InChI Key: LORZMNHXAOWKON-UHFFFAOYSA-N
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Description

Benzothiazole is a privileged bicyclic ring system with multiple applications. It is known to exhibit a wide range of biological properties including anticancer, antimicrobial, antidiabetic, anticonvulsant, anti-inflammatory, antiviral, antitubercular activities . A large number of therapeutic agents are synthesized with the help of benzothiazole nucleus .


Synthesis Analysis

Benzothiazole compounds can be synthesized in high yields by direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .


Molecular Structure Analysis

The molecular structure of benzothiazole compounds can be analyzed using techniques such as IR, 1H NMR, Mass, and elemental analysis .


Chemical Reactions Analysis

The chemical reactions of benzothiazole compounds can be studied using quantitative structure–activity relationship (QSAR) methodology .


Physical and Chemical Properties Analysis

Benzothiazole is a colorless, slightly viscous liquid with a melting point of 2°C and a boiling point of 227-228°C .

Scientific Research Applications

Aggregation-Induced Emission Enhancement

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-tert-butylbenzamide and related compounds have been studied for their unique optical properties, particularly in the context of aggregation-induced emission enhancement. This phenomenon is observed when specific molecular arrangements restrict intramolecular rotations in condensed states, leading to enhanced emission properties. Such compounds are of interest for developing advanced materials with specific light-emitting characteristics (Li et al., 2015).

Antitumor Activity

Some derivatives of this compound have shown potential in antitumor applications. The compounds exhibit significant inhibitory effects on the in vitro growth of human tumor cells, making them promising candidates for anticancer drug development (Ostapiuk et al., 2017). Another study synthesized and evaluated similar compounds for antitumor activity, indicating their potential in cancer therapeutics (Yurttaş et al., 2015).

Molecular Structure and Properties

Studies have also focused on the detailed molecular structure and properties of related compounds. Understanding the molecular conformations, supramolecular aggregation modes, and the effects of different substituents on the benzamide ring can provide insights into their potential applications in various fields, including materials science and medicinal chemistry (Sagar et al., 2018).

Diuretic Activity

Research has been conducted on similar benzothiazole derivatives to evaluate their potential as diuretics. Such studies are crucial for exploring new therapeutic applications beyond antitumor properties (Yar & Ansari, 2009).

Mechanism of Action

Target of Action

The compound, also known as N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(tert-butyl)benzamide, is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent activity against Mycobacterium tuberculosis . The primary target of these compounds is the enzyme DprE1 , which plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function . This inhibition disrupts the biosynthesis of arabinogalactan, leading to a weakened cell wall and ultimately, the death of the mycobacterium .

Biochemical Pathways

The affected pathway is the arabinogalactan biosynthesis pathway . Arabinogalactan is a key component of the mycobacterial cell wall and its disruption leads to cell death . The downstream effects include the disruption of cell wall integrity, leading to increased susceptibility of the bacteria to other drugs and the immune system .

Pharmacokinetics

They are well absorbed and distributed in the body, metabolized efficiently, and excreted in a timely manner . These properties contribute to their bioavailability and therapeutic potential .

Result of Action

The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis . By inhibiting the function of DprE1, the compound disrupts the biosynthesis of arabinogalactan, leading to a weakened cell wall and the death of the bacteria .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other drugs can influence the compound’s efficacy through drug-drug interactions . The stability of the compound can also be affected by factors such as temperature and light .

Safety and Hazards

The safety and hazards of benzothiazole compounds can vary depending on the specific compound. Some benzothiazole compounds have been found to be potential carcinogens and hepatotoxins, and may cause contact dermatitis .

Future Directions

Benzothiazole compounds continue to be a topic of interest in medicinal chemistry due to their remarkable pharmacological potentialities. Future research may focus on the synthesis of more potent biologically active benzothiazole-based drugs .

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(tert-butyl)benzamide are largely determined by its interactions with various biomolecules. For instance, benzothiazole derivatives have been found to exhibit inhibitory activity against certain enzymes, such as ubiquitin ligase . They also show selective cytotoxicity against tumorigenic cell lines . These interactions are likely due to the unique chemical structure of the benzothiazole moiety, which allows it to bind to specific sites on these biomolecules .

Cellular Effects

The effects of N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(tert-butyl)benzamide on cellular processes are diverse and complex. It has been found to influence cell function in several ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, benzothiazole derivatives have been shown to inhibit the growth of Mycobacterium tuberculosis, suggesting that they may interfere with the metabolic processes of these bacteria .

Molecular Mechanism

It is known that benzothiazole derivatives can interact with various biomolecules, leading to changes in gene expression and enzyme activity . For instance, they have been found to inhibit the activity of certain enzymes, which could result in altered metabolic pathways .

Temporal Effects in Laboratory Settings

Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity, suggesting that they may have long-term effects on cellular function

Dosage Effects in Animal Models

The effects of N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(tert-butyl)benzamide in animal models have not been extensively studied. Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity, suggesting that they may have significant effects at certain dosages

Metabolic Pathways

Benzothiazole derivatives have been found to inhibit certain enzymes, suggesting that they may be involved in various metabolic pathways .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-tert-butylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2OS2/c1-26(2,3)17-14-12-16(13-15-17)23(29)28-25-22(18-8-4-6-10-20(18)30-25)24-27-19-9-5-7-11-21(19)31-24/h5,7,9,11-15H,4,6,8,10H2,1-3H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LORZMNHXAOWKON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C4=NC5=CC=CC=C5S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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